molecular formula C13H14Cl2F4N2O B2531543 (2-Chloro-6-fluorophenyl)(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride CAS No. 1396846-49-3

(2-Chloro-6-fluorophenyl)(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride

Cat. No.: B2531543
CAS No.: 1396846-49-3
M. Wt: 361.16
InChI Key: XYPSLOTXUSZGAQ-UHFFFAOYSA-N
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Description

(2-Chloro-6-fluorophenyl)(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core phenyl and piperazine components. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process would be optimized to minimize waste and ensure cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.

  • Substitution: : The replacement of one atom or group within the molecule with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various substitution reagents depending on the desired transformation.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups or structural modifications that can be further utilized in research or industrial applications.

Scientific Research Applications

This compound has shown potential in several scientific research areas:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may have applications in studying biological systems and interactions.

  • Medicine: : It could be explored for its therapeutic properties, potentially leading to the development of new drugs.

  • Industry: : Its unique properties may be useful in various industrial processes, such as material science and chemical manufacturing.

Mechanism of Action

The exact mechanism by which this compound exerts its effects is still under investigation it is believed to interact with specific molecular targets and pathways within biological systems

Comparison with Similar Compounds

This compound is unique due to its specific combination of chloro, fluoro, and trifluoroethyl groups attached to the phenyl and piperazine rings. Similar compounds may include other fluorinated phenyl derivatives or piperazine-based molecules, but the presence of the trifluoroethyl group sets it apart.

List of Similar Compounds

  • 2-Chloro-6-fluorophenylpiperazine

  • 4-(2,2,2-Trifluoroethyl)piperazine

  • 2-Chloro-6-fluorophenylmethanone

Properties

IUPAC Name

(2-chloro-6-fluorophenyl)-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClF4N2O.ClH/c14-9-2-1-3-10(15)11(9)12(21)20-6-4-19(5-7-20)8-13(16,17)18;/h1-3H,4-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYPSLOTXUSZGAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(F)(F)F)C(=O)C2=C(C=CC=C2Cl)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2F4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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